molecular formula C23H18N2O2 B15213509 (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) CAS No. 17416-51-2

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone)

Cat. No.: B15213509
CAS No.: 17416-51-2
M. Wt: 354.4 g/mol
InChI Key: QXKMCRAEMKBFGP-UHFFFAOYSA-N
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Description

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems . These methods are designed to be cost-effective and environmentally sustainable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and neutral pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, contributing to its antidepressant properties . Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of multiple phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

17416-51-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

(3-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C23H18N2O2/c26-22(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-25-21(19)23(27)18-14-8-3-9-15-18/h1-15,19-20,24H

InChI Key

QXKMCRAEMKBFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=NN2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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